3-Heptylmagnesium bromide
Overview
Description
3-Heptylmagnesium bromide: is an organometallic compound with the molecular formula C7H15BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity with various electrophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Heptylmagnesium bromide primarily undergoes nucleophilic addition reactions with various electrophiles. These reactions include:
Addition to carbonyl compounds: (aldehydes, ketones, esters) to form alcohols.
Reaction with carbon dioxide: to form carboxylic acids.
Substitution reactions: with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl compounds: The reaction is typically carried out at low temperatures to control the reactivity and prevent side reactions.
Carbon dioxide: The reaction is conducted under a CO2 atmosphere, often at room temperature.
Halides: The reaction with halides is usually performed in the presence of a catalyst to enhance the reaction rate.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
Carboxylic acids: From the reaction with carbon dioxide.
New carbon-carbon bonded compounds: From substitution reactions with halides.
Scientific Research Applications
Chemistry: 3-Heptylmagnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular frameworks.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Heptylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the solvent and the presence of other coordinating species.
Comparison with Similar Compounds
- Hexylmagnesium bromide
- Octylmagnesium bromide
- Butylmagnesium bromide
Comparison: 3-Heptylmagnesium bromide is unique due to its specific chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to shorter-chain Grignard reagents like hexylmagnesium bromide, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Longer-chain reagents like octylmagnesium bromide may exhibit different solubility and reactivity profiles.
Properties
IUPAC Name |
magnesium;heptane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOQEYIRCZSLA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]CC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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